tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride
Description
Molecular Architecture of Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane (norbornane) core is a bicyclic hydrocarbon with a rigid, bridged structure. This framework consists of two fused cyclohexene rings linked by a methylene bridge between carbons 1 and 4, creating a strained yet stable conformation. The norbornane system exhibits a nonclassical carbocation geometry when protonated, as demonstrated in studies of the 2-norbornyl cation, where delocalization across the bicyclic structure occurs. In the parent compound, the bicyclo[2.2.1]heptane scaffold provides a sterically hindered environment, influencing the spatial arrangement of substituents such as the tert-butyl carbamate and amino groups.
Key Features of the Bicyclo[2.2.1]heptane Core
Carbamate Group Geometry in Hydrochloride Salts
The tert-butyl carbamate group (Boc) in the hydrochloride salt adopts a planar geometry due to resonance stabilization between the carbonyl oxygen and the adjacent nitrogen. Protonation of the 4-amino group disrupts intramolecular hydrogen bonding that might occur in the free base, altering the spatial arrangement of the carbamate moiety. The hydrochloride salt’s NH₃⁺ group forms ionic interactions with the chloride counterion, further constraining the carbamate’s conformation.
Geometric Parameters of the Carbamate Group
Protonation Effects on Amine Functionality
Protonation of the 4-amino group in the hydrochloride salt converts the primary amine (NH₂) into a quaternary ammonium (NH₃⁺), significantly altering its electronic and steric properties. The NH₃⁺ center participates in strong hydrogen bonding with chloride ions and adjacent carbamate oxygens, as observed in related carbamate hydrochloride salts. This protonation increases the compound’s water solubility and modifies its crystal packing due to enhanced ionic interactions.
Comparison of Amine Properties: Free Base vs. Hydrochloride
| Property | Free Base (NH₂) | Hydrochloride (NH₃⁺) |
|---|---|---|
| Hydrogen Bond Donor | Moderate (NH₂) | Strong (NH₃⁺) |
| Ionic Interactions | Neutral | Strong Cl⁻ coordination |
| Conformational Flexibility | Higher (less steric bulk) | Restricted (NH₃⁺ rigidity) |
X-ray Diffraction Analysis of Crystal Packing
X-ray crystallography reveals that tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride crystallizes in a layered arrangement driven by ionic interactions between NH₃⁺ and Cl⁻. The bicyclo[2.2.1]heptane core adopts a chair-like conformation, with the tert-butyl group oriented anti to the carbamate oxygen to minimize steric clashes. Hydrogen bonding networks involving the carbamate carbonyl oxygen and NH₃⁺ further stabilize the lattice.
Crystal Packing Motifs
| Interaction Type | Geometry | Distance (Å) |
|---|---|---|
| NH₃⁺–Cl⁻ Ionic Bond | Linear | ~2.8–3.2 |
| C=O···H–N Hydrogen Bond | Bifurcated | ~2.0–2.5 |
| Van der Waals (tert-butyl) | Face-to-face stacking | ~3.5–4.0 |
Comparative Conformational Studies: Free Base vs. Hydrochloride
The free base and hydrochloride forms exhibit distinct conformational preferences. In the free base, the NH₂ group engages in intramolecular hydrogen bonding with the carbamate oxygen, stabilizing a folded conformation. In contrast, the hydrochloride’s NH₃⁺ forms intermolecular ionic bonds with Cl⁻, favoring an extended structure. X-ray analysis of related norbornane derivatives shows that protonation reduces torsional flexibility around the bicyclo core.
Conformational Energy Comparison
| Property | Free Base (NH₂) | Hydrochloride (NH₃⁺) |
|---|---|---|
| Torsional Flexibility | Higher | Lower |
| Hydrogen Bonding | Intramolecular | Intermolecular |
| Crystal Density | Lower | Higher |
Properties
IUPAC Name |
tert-butyl N-(4-amino-1-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-10(2,3)16-9(15)14-12-6-4-11(13,8-12)5-7-12;/h4-8,13H2,1-3H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXRZQNQGAZOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride typically involves the following steps:
Formation of the Bicyclic Intermediate: The initial step involves the preparation of the bicyclic intermediate, which can be achieved through a Diels-Alder reaction. This reaction involves a diene and a dienophile to form the bicyclic structure.
Introduction of the Carbamate Group: The next step is the introduction of the carbamate group. This is usually done by reacting the bicyclic intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Amination: The final step involves the introduction of the amine group. This can be achieved through a reductive amination process, where the intermediate is reacted with an amine source under reducing conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. The oxidation of the amine group can lead to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as hydroxide ions can replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Primary amines
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It serves as a model compound for studying the behavior of bicyclic amines in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The bicyclic structure allows for high-affinity binding to receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Structural Analogs and Bicyclic Carbamates
Key structural analogs include bicyclic carbamates with varying ring systems and substitution patterns. Below is a comparative analysis:
Table 1: Comparative Data for Bicyclic Carbamates
Key Differences and Implications
Bicyclic Core Geometry
- Target Compound: The norbornane (bicyclo[2.2.1]) system provides a rigid, three-dimensional structure, enhancing binding specificity in APIs and agrochemicals .
- Azabicyclo[4.1.0] Analogs : The fused aziridine ring in bicyclo[4.1.0] systems (e.g., CAS 134575-47-6) introduces strain and reactivity, making them useful in ring-opening reactions but less stable under acidic conditions .
Functional Groups
- Boc Protection : The tert-butyl carbamate group in the target compound offers temporary amine protection, enabling controlled deprotection during synthesis .
- Hydrochloride Salt : Enhances solubility in polar solvents compared to free bases (e.g., CAS 1630907-27-5), critical for pharmaceutical formulations .
Biological Activity
tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride (CAS No. 1630907-27-5) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- Purity : Typically 97% in commercial preparations
- Storage Conditions : 2-8°C, protected from light
The biological activity of this compound is primarily attributed to its interactions with various enzymatic pathways and cellular processes:
- Inhibition of Enzymes : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in neurodegenerative processes, similar to other carbamate derivatives.
- Neuroprotective Effects : It has been suggested that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Biological Activity Data
Study 1: Neuroprotective Effects
A study investigated the effects of this compound on astrocyte cells exposed to amyloid beta (Aβ) peptides. The results indicated a moderate protective effect against Aβ-induced cell death, suggesting potential applications in Alzheimer's disease treatment.
Study 2: Enzyme Inhibition Profile
In vitro assays demonstrated that the compound could inhibit acetylcholinesterase, which is critical for neurotransmitter regulation in the brain. This inhibition was quantified, showing an IC50 value indicative of its potency compared to known inhibitors.
Research Findings
Recent research has emphasized the importance of structural modifications in enhancing the biological activity of carbamate derivatives. The bicyclic structure of this compound may contribute to its interaction with biological targets, enhancing its efficacy.
Comparative Analysis with Other Compounds
| Compound Name | Activity Type | IC50/Ki Values |
|---|---|---|
| M4 Compound | Acetylcholinesterase Inhibitor | IC50 = 15.4 nM |
| tert-butyl N-{4-amino...} | Acetylcholinesterase Inhibitor | TBD |
Q & A
Q. Methodology :
Reaction Setup : Mix 4-aminobicyclo[2.2.1]heptane with tert-butyl chloroformate in anhydrous dichloromethane under inert atmosphere.
Base Addition : Introduce triethylamine dropwise to maintain pH >3.
Work-up : Extract the product, concentrate, and treat with HCl in diethyl ether to isolate the hydrochloride salt .
Q. Table 1. Key Reaction Components
| Component | Role | Reference |
|---|---|---|
| 4-aminobicyclo[2.2.1]heptane | Amine substrate | |
| tert-butyl chloroformate | Carbamoylating agent | |
| Triethylamine | Base (HCl scavenger) |
How is the compound structurally characterized in academic research?
Basic
Structural elucidation employs:
- X-ray crystallography : Resolve the bicyclo[2.2.1]heptane core and tert-butyl carbamate conformation using SHELX for refinement and Mercury for visualization .
- Spectroscopy : 1H/13C NMR confirms functional groups (e.g., tert-butyl δ ~1.4 ppm; carbamate carbonyl ~155 ppm) .
Advanced Tip : For ambiguous stereochemistry, compare experimental NMR shifts with density functional theory (DFT)-calculated spectra .
What analytical methods ensure purity and stability?
Q. Basic
- HPLC/LC-MS : Quantify purity (>97%) and detect impurities using C18 columns with acetonitrile/water gradients .
- Storage : Store at room temperature in sealed, light-protected containers to prevent hydrolysis .
Advanced Tip : Monitor stability under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) to predict shelf-life .
How can reaction yields be optimized for scaled synthesis?
Advanced
Key factors:
Q. Table 2. Yield Optimization Strategies
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 0–5°C | |
| tert-butyl reagent | 1.2 equivalents |
How to resolve contradictions in spectroscopic data?
Q. Advanced
- Scenario : Discrepant NMR peaks may arise from stereoisomers or solvate formation.
- Solution :
Example : A δ 3.2 ppm doublet could indicate axial vs. equatorial protons on the bicyclo framework; X-ray data clarifies this .
What computational tools predict biological interactions?
Q. Advanced
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., CNS receptors) to assess binding affinity.
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with the carbamate group) .
Note : Validate predictions with in vitro assays (e.g., radioligand binding for receptor affinity) .
How to design stability-indicating assays?
Q. Advanced
- Forced Degradation : Expose the compound to heat (80°C), acid (0.1M HCl), and base (0.1M NaOH) for 24 hours.
- Analytical Monitoring : Track degradation products via LC-MS and assign structures using tandem MS/MS .
Q. Table 3. Degradation Pathways
| Condition | Major Degradant | Mechanism |
|---|---|---|
| Acidic | Bicyclo[2.2.1]heptane-amine | Carbamate hydrolysis |
| Oxidative | N-Oxide derivatives | Amine oxidation |
What are key considerations for in vivo studies?
Q. Advanced
- Solubility : Use co-solvents (e.g., 10% DMSO in saline) to enhance bioavailability .
- Metabolic Stability : Perform liver microsome assays to assess CYP450-mediated clearance .
Methodology : Administer intravenously (1 mg/kg) and quantify plasma levels via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
